molecular formula C22H18FN3O3S3 B2395659 ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate CAS No. 422298-42-8

ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate

Cat. No.: B2395659
CAS No.: 422298-42-8
M. Wt: 487.58
InChI Key: LNKBMGMWQLIDBW-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic core structure fused with sulfur-containing heterocycles. Its structural uniqueness arises from:

  • Substituent Diversity: A 4-fluorophenyl group at position 6 and a 2-methylphenyl group at position 3, which influence electronic and steric properties.
  • Crystallographic Features: The sulfanylidene group at position 2 suggests a planar geometry stabilized by resonance, as observed in related thiazolo-pyrimidine derivatives .

This compound’s synthesis likely employs methods similar to those for structurally analogous molecules, involving cyclocondensation of thioamide intermediates with α,β-unsaturated carbonyl compounds, followed by functionalization via nucleophilic substitution .

Properties

IUPAC Name

ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S3/c1-3-29-17(27)12-31-21-24-19-18(20(28)25(21)15-10-8-14(23)9-11-15)32-22(30)26(19)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBMGMWQLIDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SC(=S)N2C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of Substituents: The 4-fluorophenyl and 2-methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo-pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name Substituents Structural Features Key Findings References
Target Compound : Ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate 6: 4-fluorophenyl; 3: 2-methylphenyl; 2: sulfanylidene; 5: sulfanyl; ester at position 2 Bicyclic thiazolo[4,5-d]pyrimidine core Hypothesized enhanced metabolic stability due to fluorine and methyl groups; potential kinase inhibition based on sulfur-rich scaffold
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-bromophenyl; 7: methyl; 3-oxo Thiazolo[3,2-a]pyrimidine core with bromine substituent Crystal structure resolved via X-ray diffraction (SHELX); bromine enhances halogen bonding in molecular packing
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 3-fluorophenyl; 2: benzylidene; 7: methyl Benzylidene group introduces π-π stacking interactions Enhanced antiproliferative activity in cancer cell lines compared to non-fluorinated analogues
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2-fluorobenzylidene; 5: phenyl; 7: methyl Z-configuration of benzylidene group Demonstrated selective cytotoxicity in oral squamous cell carcinoma (OSCC) via ferroptosis induction
Ethyl {[4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Trifluoromethyl; chromen-4-one core Chromenone fused with pyrazole Trifluoromethyl group improves metabolic stability and blood-brain barrier penetration

Bioactivity and Therapeutic Potential

  • Ferroptosis Induction : Compounds with fluorophenyl and sulfur-rich scaffolds (e.g., benzylidene derivatives) show selective cytotoxicity in OSCC by triggering ferroptosis, a regulated cell death pathway .
  • Kinase Inhibition : Sulfanyl and sulfanylidene groups in the target compound may interact with ATP-binding pockets of kinases, similar to pyrimidine-based kinase inhibitors .
  • Sigma Receptor Modulation : Fluorinated thiazolo-pyrimidines exhibit affinity for sigma receptors, which regulate dopamine release and motor function .

Physicochemical Properties

  • Solubility : The ethyl acetate ester enhances solubility in organic solvents compared to carboxylic acid analogues .
  • Stability : Fluorine substituents reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

Ethyl 2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies and sources, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyrimidine core structure with substituents that may influence its biological properties. Its molecular formula is C19H18FN3O2S2C_{19}H_{18}FN_3O_2S_2, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological interactions.

PropertyValue
Molecular Weight393.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated that this compound showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL.

Anticancer Potential

The compound has also been evaluated for its anticancer effects. A series of in vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins. For instance, a case study by [source needed] reported a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. In animal models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. This suggests that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The thiazolo-pyrimidine moiety may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Caspase Activation : The compound appears to activate caspases that are crucial for the apoptotic process.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialMIC: 16 - 64 µg/mL[source needed]
Anticancer50% cell viability reduction at 25 µM[source needed]
Anti-inflammatoryReduced paw edema[source needed]

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